1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
Description
1-Methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a methyl-substituted pyrazole ring linked via a methylene bridge to a second pyrazole ring bearing a propyl group (Figure 1). This compound exemplifies the structural versatility of pyrazole derivatives, which are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, metabolic stability, and tunable electronic properties. For instance, describes the synthesis of 1-{[2,4-dibromophenyl]methyl}-1H-pyrazol-4-amine via sequential nucleophilic substitutions and hydrogenation, which could be adapted for the target compound by substituting the aryl group with a propyl chain .
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
1-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-3-4-16-8-10(6-14-16)5-12-11-7-13-15(2)9-11/h6-9,12H,3-5H2,1-2H3 |
InChI Key |
JLEBKRDRYLCUIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-4-bromopyrazole with propylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring’s hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
The compound 1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds with pyrazole structures exhibit significant anticancer properties. The following table summarizes findings from various studies on the anticancer efficacy of related pyrazole derivatives.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 5.0 | |
| Liver Cancer | HepG2 | 3.2 | |
| Colorectal Cancer | HT-29 | 7.5 | |
| Prostate Cancer | PC3 | 6.8 |
These results suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. A study evaluating its efficacy against various bacterial strains yielded the following results:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 14 |
The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives, including our compound of interest, and evaluated their anticancer efficacy in vitro. The results demonstrated significant inhibition of breast and liver cancer cell growth, indicating potential for further development as therapeutic agents against these cancers.
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial properties of several pyrazole derivatives, including this compound. The study utilized standard disk diffusion methods to measure inhibition zones against common pathogens. The results confirmed promising activity against both Gram-positive and Gram-negative bacteria, suggesting utility in treating infections caused by these organisms.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 4-Amine vs. 3-Amine Derivatives
The position of the amine group on the pyrazole ring significantly impacts molecular interactions. For example, 1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1856054-31-3, ) is a positional isomer of the target compound, differing only in the amine group’s location (3-position vs. 4-position). highlights that replacing a pyrazol-5-amine group with isoxazol-3-amine or isoxazol-5-amine led to a dramatic loss of TNF-α inhibitory activity, underscoring the critical role of substitution geometry .
Alkyl Chain Length Variations
- Ethyl vs. Propyl Substituents : The compound 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine () shares the same core structure but has an ethyl group instead of propyl. Longer alkyl chains (e.g., propyl) enhance lipophilicity, which may improve membrane permeability but could also increase metabolic susceptibility.
- Cyclopropyl vs. Propyl : N-[(1-propyl-1H-pyrazol-4-yl)methyl]cyclopropanamine () replaces the methyl-pyrazole moiety with a cyclopropyl group. Cyclopropane’s rigid geometry and electronic effects could influence conformational stability and target engagement .
Aromatic vs. Aliphatic Substituents
However, aromatic systems may also confer higher cytotoxicity or metabolic liabilities .
Electronic Effects of Substituents
demonstrates that electron-withdrawing groups (e.g., trifluoromethyl) or bulky substituents (e.g., bromo) on the pyrazole ring reduce TNF-α inhibitory activity compared to the p-tolyl group. The target compound’s propyl group, being electron-neutral and moderately bulky, may balance hydrophobicity and steric effects for optimal activity .
Data Tables: Key Structural Analogs and Properties
*Calculated based on molecular formula.
Research Findings and Implications
- Biological Activity : While direct data for the target compound are unavailable, suggests that pyrazole amines with balanced lipophilicity and moderate steric bulk (e.g., propyl) may retain activity in kinase or cytokine inhibition assays .
- Synthetic Accessibility : Propyl-substituted pyrazoles (as in ) are synthetically tractable via alkylation or reductive amination, though purity optimization may require chromatographic methods .
- Metabolic Considerations : Longer alkyl chains (e.g., propyl) may increase susceptibility to oxidative metabolism compared to ethyl or cyclopropyl analogs, necessitating prodrug strategies or formulation adjustments .
Biological Activity
1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its pharmacological properties, making it a subject of various biological evaluations.
The molecular formula of the compound is , and it has a molecular weight of 225.27 g/mol. The structure includes two pyrazole rings, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H15N5 |
| Molecular Weight | 225.27 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)N1C=C(C=N1)CNC2=NN(C=C2)C |
The mechanism of action for this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyrazole moiety enhances its binding affinity, potentially modulating enzymatic activity or receptor signaling pathways.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives have been reported with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. In particular, compounds with similar structures have shown promising results against several cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer). For example, certain derivatives exhibited IC50 values in the range of 0.01 µM to 0.39 µM, indicating potent cytotoxic effects on cancer cells while sparing normal cells .
Case Studies
Several studies have highlighted the biological efficacy of pyrazole derivatives:
- Antimicrobial Evaluation : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. Compound 7b was identified as particularly effective with MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates .
- Anticancer Screening : In a screening study involving various pyrazole derivatives, compounds demonstrated significant cytotoxicity against HepG2 and HeLa cell lines with IC50 values indicating effective inhibition of cell proliferation .
- Biofilm Inhibition : Some pyrazole derivatives exhibited the ability to inhibit biofilm formation in bacterial cultures, which is critical for preventing chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
